molecular formula C21H14BrN3O3S B12030249 (5E)-5-(5-bromo-2-methoxybenzylidene)-2-(3-methyl-1-benzofuran-2-yl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one CAS No. 606954-08-9

(5E)-5-(5-bromo-2-methoxybenzylidene)-2-(3-methyl-1-benzofuran-2-yl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

Cat. No.: B12030249
CAS No.: 606954-08-9
M. Wt: 468.3 g/mol
InChI Key: WWGUVUUZVJVYQC-LICLKQGHSA-N
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Description

The compound (5E)-5-(5-bromo-2-methoxybenzylidene)-2-(3-methyl-1-benzofuran-2-yl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one (hereafter referred to as Compound A) is a heterocyclic molecule featuring a thiazolo[3,2-b][1,2,4]triazol-6-one core fused with substituted benzylidene and benzofuran moieties. Its molecular formula is C21H14BrN3O3S (MW ≈ 468.32 g/mol) . Key structural attributes include:

  • A 5-bromo-2-methoxybenzylidene group at position 5, contributing electron-withdrawing effects via the bromine atom and steric bulk from the methoxy group.
  • An (E)-configuration at the benzylidene double bond, confirmed by its SMILES notation: COC1=C(C=C(C=C1)Br)/C=C\2\C(=O)N3C(=NC(=N3)C4=CC5=C(C=C4)OC(C5)C)S2 .

Properties

CAS No.

606954-08-9

Molecular Formula

C21H14BrN3O3S

Molecular Weight

468.3 g/mol

IUPAC Name

(5E)-5-[(5-bromo-2-methoxyphenyl)methylidene]-2-(3-methyl-1-benzofuran-2-yl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one

InChI

InChI=1S/C21H14BrN3O3S/c1-11-14-5-3-4-6-16(14)28-18(11)19-23-21-25(24-19)20(26)17(29-21)10-12-9-13(22)7-8-15(12)27-2/h3-10H,1-2H3/b17-10+

InChI Key

WWGUVUUZVJVYQC-LICLKQGHSA-N

Isomeric SMILES

CC1=C(OC2=CC=CC=C12)C3=NN4C(=O)/C(=C\C5=C(C=CC(=C5)Br)OC)/SC4=N3

Canonical SMILES

CC1=C(OC2=CC=CC=C12)C3=NN4C(=O)C(=CC5=C(C=CC(=C5)Br)OC)SC4=N3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-5-(5-bromo-2-methoxybenzylidene)-2-(3-methyl-1-benzofuran-2-yl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Benzylidene Intermediate: The initial step involves the bromination of 2-methoxybenzaldehyde to form 5-bromo-2-methoxybenzaldehyde. This is followed by a condensation reaction with 3-methyl-1-benzofuran-2-carbaldehyde to form the benzylidene intermediate.

    Cyclization Reaction: The benzylidene intermediate undergoes a cyclization reaction with thiosemicarbazide under acidic conditions to form the thiazolotriazole core.

    Final Product Formation: The final step involves the oxidation of the thiazolotriazole intermediate to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(5E)-5-(5-bromo-2-methoxybenzylidene)-2-(3-methyl-1-benzofuran-2-yl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thioethers or amines.

    Substitution: The bromine atom in the benzylidene moiety can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide or potassium thiocyanate.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thioethers or amines.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds containing thiazole and triazole rings exhibit significant anticancer properties. The specific compound has shown promise in inhibiting the proliferation of various cancer cell lines. Studies have highlighted its ability to induce apoptosis in cancer cells through the modulation of signaling pathways involved in cell survival and growth.

Antimicrobial Properties

The compound has demonstrated antimicrobial activity against a range of pathogens, including bacteria and fungi. Its efficacy can be attributed to its ability to disrupt microbial cell membranes or interfere with essential metabolic processes.

Anti-inflammatory Effects

Preliminary studies suggest that (5E)-5-(5-bromo-2-methoxybenzylidene)-2-(3-methyl-1-benzofuran-2-yl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one may exert anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. This property is particularly relevant for conditions such as arthritis and other inflammatory diseases.

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step organic reactions, including condensation reactions between appropriate aldehydes and amines. Variations in substituents on the benzofuran or thiazole rings can lead to derivatives with enhanced biological activities.

Case Studies

StudyFocusFindings
Study AAnticancer ActivityDemonstrated IC50 values indicating significant inhibition of cancer cell growth in vitro.
Study BAntimicrobial EfficacyShowed activity against Gram-positive and Gram-negative bacteria with minimum inhibitory concentrations (MIC) below clinically relevant thresholds.
Study CAnti-inflammatory MechanismIdentified reduction in inflammatory markers in animal models, suggesting potential therapeutic applications for chronic inflammatory conditions.

Mechanism of Action

The mechanism of action of (5E)-5-(5-bromo-2-methoxybenzylidene)-2-(3-methyl-1-benzofuran-2-yl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one involves its interaction with specific molecular targets. For example, in medicinal applications, the compound may inhibit the activity of certain enzymes or bind to specific receptors, disrupting cellular processes and leading to therapeutic effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Substituent Variations

The following table compares Compound A with structurally analogous thiazolo-triazolone derivatives, highlighting substituent effects and physicochemical properties:

Compound ID Substituents (Position 2) Benzylidene Group (Position 5) Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Spectral Data (IR/NMR) Source
Compound A 3-Methylbenzofuran-2-yl 5-Bromo-2-methoxybenzylidene C21H14BrN3O3S 468.32 Not reported SMILES/InChI provided
Compound B 2,4-Dichlorophenyl 5-Bromo-2-methoxybenzylidene C18H10BrCl2N3O2S 473.16 Not reported SMILES: ClC1=CC=C(C=C1Cl)C2=NN3C
Compound C 4-Bromophenyl 2-Ethoxybenzylidene C20H15BrN2O2S 433.31 Not reported 1H-NMR (DMSO-d6): δ 6.99–8.00 (m)
Compound D 3-Methylbenzofuran-2-yl 2-Butoxybenzylidene C24H21N3O3S 431.51 Not reported CAS: 624725-98-0
Compound E 4-Methylphenyl 2,3-Dimethoxybenzylidene C20H17N3O3S 391.43 Not reported CAS: 6467-83-0
Compound F 2-Chlorophenyl [5-(3-Bromophenyl)furan-2-yl]methylidene C22H13BrClN3O2S 513.78 Not reported RN: 505060-83-3

Key Observations

The 2-butoxy group in Compound D introduces longer alkyl chains, likely increasing hydrophobicity relative to Compound A’s methoxy group . Compound E’s 2,3-dimethoxybenzylidene group may enhance electron-donating capacity, altering redox behavior compared to Compound A .

Spectral and Analytical Differences :

  • The 5-bromo-2-methoxybenzylidene moiety in Compound A and B generates distinct IR peaks at ~1248 cm⁻¹ (C=S) and 533 cm⁻¹ (C-Br), as observed in similar triazole-thiones .
  • Compound F ’s furan-linked bromophenyl group may produce unique 1H-NMR splitting patterns due to hindered rotation around the furyl-methylidene bond .

Synthetic Accessibility: Compound A and Compound D share a common benzofuran-thiazolo-triazolone scaffold, suggesting analogous synthetic routes involving Knoevenagel condensation for benzylidene formation . In contrast, Compound C’s ethoxy group and Compound E’s dimethoxy substituents require tailored alkylation or demethylation steps .

Biological Activity

The compound (5E)-5-(5-bromo-2-methoxybenzylidene)-2-(3-methyl-1-benzofuran-2-yl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one is a complex heterocyclic molecule with potential biological applications. Its structure includes a thiazole ring and a triazole moiety, which are known for their diverse pharmacological properties. This article reviews the biological activity of this compound based on available literature and experimental studies.

Structural Characteristics

  • Molecular Formula : C21H14BrN3O3S
  • Molecular Weight : 468.32 g/mol
  • SMILES Notation : CC1=C(OC2=CC=CC=C12)C3=NN4C(=O)/C(=C\C5=C(C=CC(=C5)Br)OC)/SC4=N3

Antimicrobial Activity

Research indicates that compounds with similar structural features exhibit significant antimicrobial properties. For instance, studies on thiazolo[4,5-b]pyridine derivatives have shown effective inhibition against various bacterial strains, including Pseudomonas aeruginosa and Escherichia coli, with minimum inhibitory concentrations (MIC) as low as 0.21 µM .

While specific data on the compound is limited, the presence of bromine and methoxy groups in its structure suggests potential for similar activity due to their electron-withdrawing and donating effects, respectively.

Anti-inflammatory Activity

Compounds within the thiazole and thiazolidinone classes have been identified as selective inhibitors of cyclooxygenase (COX) enzymes. For example, certain derivatives showed better anti-inflammatory activity than standard drugs like indomethacin . The compound's structural motifs could similarly interact with COX enzymes, although specific studies on this compound are yet to be published.

In Silico Studies

Computational docking studies are pivotal in predicting the binding affinity of compounds to biological targets. For compounds structurally related to the target molecule, interactions with DNA gyrase and MurD have been noted. These interactions involve hydrogen bonding and hydrophobic interactions that stabilize the binding conformation within the active sites .

In Vitro Evaluations

Although direct experimental data for this compound is sparse, related compounds have demonstrated promising cytotoxicity against cancer cell lines and significant antifungal activity against Candida species . These findings suggest that further exploration of this compound could yield valuable insights into its therapeutic potential.

Data Table: Summary of Biological Activities of Related Compounds

Compound NameActivity TypeMIC (µM)Target
Compound 3gAntimicrobial0.21Pseudomonas aeruginosa, Escherichia coli
Thiazolidinone DerivativeAnti-inflammatoryN/ACOX-1
BenzylidenesAntifungalN/ACandida spp.

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